molecular formula C10H13ClFNO2 B2445569 2-(6-fluoro-3,4-dihydro-2H-1,4-benzoxazin-3-yl)ethan-1-ol hydrochloride CAS No. 1955493-77-2

2-(6-fluoro-3,4-dihydro-2H-1,4-benzoxazin-3-yl)ethan-1-ol hydrochloride

Cat. No.: B2445569
CAS No.: 1955493-77-2
M. Wt: 233.67
InChI Key: JJYRIZGJCSHPTQ-UHFFFAOYSA-N
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Description

2-(6-fluoro-3,4-dihydro-2H-1,4-benzoxazin-3-yl)ethan-1-ol hydrochloride is a chemical compound that belongs to the class of benzoxazines. Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring. The presence of a fluorine atom at the 6th position of the benzoxazine ring imparts unique chemical properties to this compound.

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. The compound is structurally similar to other benzoxazin compounds, which have been found to interact with various enzymes and receptors in the body .

Mode of Action

Due to the presence of a halogen (fluorine) at the c-6 position, it exhibits phytotoxic activity . This suggests that the compound may interact with its targets in a way that disrupts their normal function.

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Similar compounds have been found to inhibit the enzyme protoporphyrinogen oxidase, which is important in the synthesis of chlorophyll . This suggests that the compound may affect pathways related to chlorophyll synthesis and photosynthesis.

Pharmacokinetics

The compound’s molecular weight (19618) suggests that it may have good bioavailability .

Result of Action

Its phytotoxic activity suggests that it may cause damage to plant cells .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the compound’s action, efficacy, and stability. For example, the compound’s solubility may vary depending on the polarity of the solvent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-fluoro-3,4-dihydro-2H-1,4-benzoxazin-3-yl)ethan-1-ol hydrochloride typically involves the following steps:

    Formation of the Benzoxazine Ring: The initial step involves the formation of the benzoxazine ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Fluorine Atom: The fluorine atom is introduced at the 6th position of the benzoxazine ring using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Ethan-1-ol Group: The ethan-1-ol group is attached to the benzoxazine ring through nucleophilic substitution reactions.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethan-1-ol group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxazines with different functional groups.

Scientific Research Applications

2-(6-fluoro-3,4-dihydro-2H-1,4-benzoxazin-3-yl)ethan-1-ol hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and coatings.

Comparison with Similar Compounds

Similar Compounds

    6-fluoro-2H-1,4-benzoxazin-3(4H)-one: Similar structure but lacks the ethan-1-ol group.

    Methyl 2-(6-fluoro-3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-2-yl)acetate: Contains a methyl ester group instead of the ethan-1-ol group.

Uniqueness

2-(6-fluoro-3,4-dihydro-2H-1,4-benzoxazin-3-yl)ethan-1-ol hydrochloride is unique due to the presence of the ethan-1-ol group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(6-fluoro-3,4-dihydro-2H-1,4-benzoxazin-3-yl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2.ClH/c11-7-1-2-10-9(5-7)12-8(3-4-13)6-14-10;/h1-2,5,8,12-13H,3-4,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYRIZGJCSHPTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=C(O1)C=CC(=C2)F)CCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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